molecular formula C26H45NO5S B12410915 Taurolithocholic acid-d4

Taurolithocholic acid-d4

Cat. No.: B12410915
M. Wt: 487.7 g/mol
InChI Key: QBYUNVOYXHFVKC-UUHPZZFPSA-N
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Description

Taurolithocholic acid-d4 is a deuterium-labeled form of taurolithocholic acid, a taurine-conjugated bile acid. This compound is primarily used as an internal standard in mass spectrometry for the quantification of taurolithocholic acid. The deuterium labeling allows for precise tracking and measurement in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurolithocholic acid-d4 involves the deuteration of taurolithocholic acidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The production is carried out under stringent quality control measures to ensure consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Taurolithocholic acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo derivatives, reduced forms of this compound, and substituted analogs with different functional groups .

Scientific Research Applications

Taurolithocholic acid-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Taurolithocholic acid-d4 exerts its effects by interacting with specific molecular targets and pathways. It acts as a potent cholestatic agent and a calcium ion agonist. The compound increases the activity of caspase-3 and -7 in certain cell lines, leading to apoptosis. It also interacts with bile acid receptors and transporters, influencing bile acid metabolism and transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taurolithocholic acid-d4 is unique due to its deuterium labeling, which allows for precise quantification and tracking in biochemical assays. This feature makes it particularly valuable in research applications where accurate measurement of bile acids is crucial .

Properties

Molecular Formula

C26H45NO5S

Molecular Weight

487.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2

InChI Key

QBYUNVOYXHFVKC-UUHPZZFPSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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